molecular formula C16H15N5O2S B12164606 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B12164606
M. Wt: 341.4 g/mol
InChI Key: TVKORWHAJJKOSV-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a cyclobutyl group at the 5-position and an acetamide moiety linked to a phthalazinone derivative. The (2Z) configuration indicates the geometry of the imine bond in the thiadiazole ring, which may influence its electronic properties and biological interactions.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C16H15N5O2S/c22-13(18-16-20-19-14(24-16)10-5-3-6-10)9-21-15(23)12-7-2-1-4-11(12)8-17-21/h1-2,4,7-8,10H,3,5-6,9H2,(H,18,20,22)

InChI Key

TVKORWHAJJKOSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of microorganisms by interfering with their metabolic pathways. It may bind to enzymes or receptors, disrupting essential biological processes and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The compound shares structural motifs with several sulfonamide and heterocyclic derivatives, as outlined below:

Compound Name Key Structural Features Biological/Metabolic Relevance
N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) Methyl-substituted thiadiazole with sulfonic acid group Metabolite of methazolamide; forms via cytochrome P450-mediated oxidation and auto-oxidation . Non-toxic but implicated in futile glutathione cycles.
Methazolamide (MZA) (E)-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2(3H)-ylidene)acetamide Carbonic anhydrase inhibitor; metabolized to MSO, linked to Stevens-Johnson syndrome (SJS/TEN) via reactive sulfenic acid intermediates .
Acetazolamide (AAZ) N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide Classic carbonic anhydrase inhibitor; lacks cyclobutyl/phthalazinone groups, reducing metabolic complexity compared to the target compound .
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Isoxazole and indolinone moieties Exhibits moderate bioactivity (pIC50 = 6.554); structural divergence (isoxazole vs. thiadiazole) limits direct comparison .
N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide Thiadiazole-hydrazone hybrid with sulfonamide Demonstrates dihydrofolate reductase (DHFR) inhibition; highlights thiadiazole’s role in targeting enzymes .

Key Structural and Functional Differences

  • Phthalazinone Moiety: Unlike MSO or MZA, the phthalazinone group introduces aromatic nitrogen atoms, which could facilitate π-π stacking interactions with biological targets (e.g., kinases or nucleic acids).
  • Metabolic Pathways: While MZA undergoes cytochrome P450-mediated oxidation to form sulfenic acid intermediates , the target compound’s cyclobutyl and phthalazinone groups may direct metabolism toward glucuronidation or alternative Phase II pathways, though this remains speculative without direct evidence.

Biological Activity

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound notable for its unique structural features, which include a thiadiazole ring and a phthalazine moiety. These components suggest potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₆N₄O₃S
Molecular Weight 368.4 g/mol
CAS Number 1282110-40-0
Structural Features Thiadiazole and Phthalazine rings

Preliminary studies indicate that compounds containing thiadiazole and phthalazine moieties may exhibit significant biological activities, including:

  • Antimicrobial Activity : The presence of the thiadiazole ring is associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Thiadiazole derivatives are often investigated for their anti-inflammatory properties, potentially inhibiting pathways related to inflammation.
  • Anticancer Potential : Phthalazine derivatives have been noted for their anticancer activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of thiadiazole derivatives similar to N-[(2Z)-5-cyclobutyl...]. Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Mechanism Investigation :
    Research involving a series of thiadiazole compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition suggests potential therapeutic applications in treating conditions such as arthritis.
  • Anticancer Activity Evaluation :
    A recent study focused on phthalazine derivatives showed that compounds with structural similarities to N-[(2Z)-5-cyclobutyl...] induced apoptosis in cancer cell lines. The study highlighted the importance of the phthalazine moiety in enhancing cytotoxicity against tumor cells.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-acetamideAntimicrobial, Anti-inflammatory
Thiadiazole Derivative XAnticancer
Phthalazine Derivative YApoptosis Induction

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